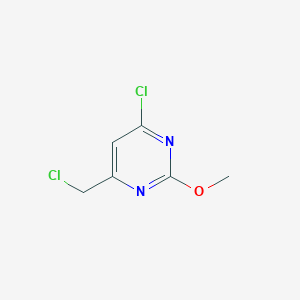
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is a chemical compound used for research purposes . It has a molecular weight of 163.01 .
Synthesis Analysis
The synthesis of this compound involves a rational and short two-step process from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Molecular Structure Analysis
The structure of this compound and its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was fully confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, and mass-spectrometry .Chemical Reactions Analysis
The reaction of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with amines led to disubstituted products with equal substituents in the pyrimidine ring and 2-methylene groups .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis of Anticancer Intermediates
"4-Chloro-6-(chloromethyl)-2-methoxypyrimidine" is a crucial intermediate in the synthesis of synthetic anticancer drugs like dasatinib. Optimal conditions for synthesizing related compounds involve cyclization and chlorination processes, which have been explored to improve yields and process efficiency Guo Lei-ming, 2012.
Non-covalent Interaction Studies
Research on non-covalent interactions in derivatives of "this compound" has provided insights into the structural characteristics that underpin their chemical behavior. These studies are crucial for understanding molecular interactions in various chemical and biological systems Yu Zhang et al., 2018.
Solubility and Thermodynamic Studies
The solubility of related pyrimidine compounds in different organic solvents has been thoroughly investigated. These studies are essential for pharmaceutical formulation and chemical process optimization, offering a foundation for designing drugs and chemicals with desired solubility profiles Ganbing Yao et al., 2017.
Molecular Docking and Antihypertensive Properties
Certain derivatives exhibit significant roles in treating hypertension, acting as potential agonists for specific receptors. Research into the molecular structure, vibrational frequencies, and electronic properties of these compounds aids in understanding their biological activity and potential as pharmaceutical agents S. Aayisha et al., 2019.
Antimicrobial Activity
Pyrimidine derivatives have been explored for their antimicrobial properties, showing potent activity against various bacterial and fungal strains. These compounds' ability to inhibit microbial growth makes them candidates for developing new antibiotics and antifungal agents W. Al-Masoudi et al., 2015.
Metal Complex Formation and Biological Investigations
Studies have demonstrated that Schiff bases derived from pyrimidine compounds can form complexes with metals like Co(II), Ni(II), and Cu(II), exhibiting enhanced antimicrobial activity. These complexes' ability to bind to DNA and their potential anticancer activity underscore their importance in medicinal chemistry Maram T. Basha et al., 2019.
Safety and Hazards
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is classified as acutely toxic, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and not eating, drinking, or smoking when using this product .
Future Directions
The future directions of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine research could involve exploring its potential biological activities. As it is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, it may be of interest as substances with useful pharmacological properties .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, thereby halting cell division and proliferation .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also alters cell cycle progression and induces apoptosis within cancer cells .
properties
IUPAC Name |
4-chloro-6-(chloromethyl)-2-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIOHXJNIOGCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)
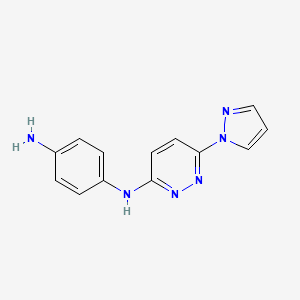
![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)
![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)

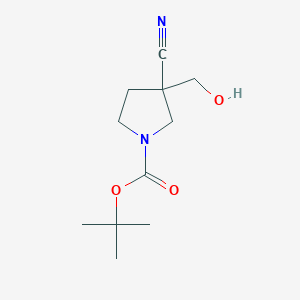
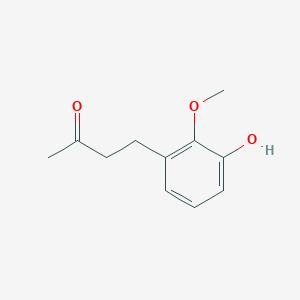
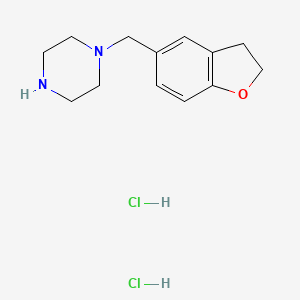
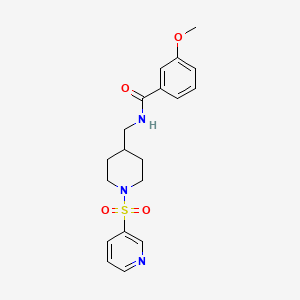
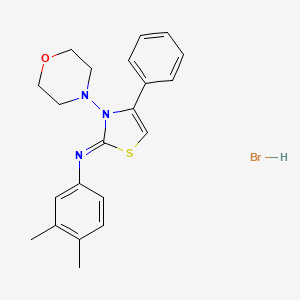
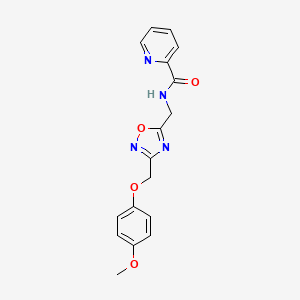
![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)